9-Phenylguanine

Description

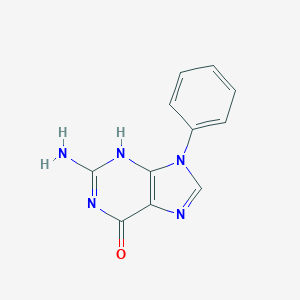

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-phenyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)13-6-16(9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVSLVYAFGLDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162706 | |

| Record name | 9-Phenylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14443-33-5 | |

| Record name | 9-Phenylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014443335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002639103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PHENYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM4H84L8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of 9 Phenylguanine

9-Phenylguanine, also known as 2-amino-9-phenyl-1H-purin-6(9H)-one, is a solid, crystalline powder. Its key chemical and physical properties, largely derived from computational models, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₅O | |

| Molecular Weight | 227.22 g/mol | |

| Boiling Point | 515.2 °C at 760 mmHg | |

| Density | 1.58 g/cm³ | |

| Flash Point | 265.4 °C | |

| Refractive Index | 1.804 | |

| CAS Number | 14443-33-5 |

Synthesis of 9 Phenylguanine

The synthesis of 9-phenyl-9H-purin-6-amine derivatives, including 9-Phenylguanine, has been described through a multi-step process. uni.lu One established route begins with the cyclization of specific formamidines in the presence of a strong base, such as an aqueous potassium hydroxide (B78521) solution, to yield 5-amino-1-phenyl-1H-imidazole-4-carbonitriles. uni.lu These imidazole (B134444) precursors are then readily converted to the final 9-phenyl-9H-purin-6-amine products. uni.lu This conversion is achieved by treating the imidazole derivative with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (B1165640) (Ac₂O), followed by a reaction with ammonia. uni.lu An alternative starting material for creating 9-aryl-1,9-dihydro-6H-purin-6-ones is the 5-amino-imidazole-4-carboxamide. These synthetic pathways highlight the chemical strategies used to construct the purine (B94841) ring system with a specific aryl substituent at the N9 position.

Biological Efficacy and Pharmacodynamic Investigations of 9 Phenylguanine Derivatives

Antiviral Efficacy against Herpesvirus Infections

Derivatives of 9-Phenylguanine have demonstrated notable efficacy against herpesvirus infections, primarily through the inhibition of viral thymidine (B127349) kinase. This section details the preclinical evidence supporting their use in suppressing herpes simplex virus (HSV) reactivation and treating ocular herpetic keratitis.

Preclinical Models of Herpes Simplex Virus Reactivation Suppression

Research in mouse models has been instrumental in demonstrating the potential of this compound derivatives to suppress the reactivation of latent HSV. A key derivative, 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), has been a significant focus of these studies. nih.govnih.gov

In a pivotal study, systemic administration of HBPG was shown to have a statistically significant inhibitory effect on hyperthermia-induced HSV-1 reactivation in mice. nih.gov The study observed that homogenates of trigeminal ganglia and ocular surface swabs from HBPG-treated animals were less likely to contain infectious virus compared to control groups. nih.gov Furthermore, a substantial 100-fold reduction in the amount of viral DNA was quantified in the ganglionic extracts of the HBPG-treated animals. nih.gov These findings strongly indicate that HBPG can effectively suppress herpes virus reactivation in a living organism. nih.gov The mechanism is attributed to the inhibition of viral thymidine kinase, an enzyme crucial for viral replication, particularly in nerve cells where cellular thymidine kinase levels are low. nih.gov

Another potent derivative, N2-[3-(trifluoromethyl)phenyl]guanine, has also been shown to block HSV reactivation from latently infected nerve ganglia in cell cultures. researchgate.net The success of these compounds in preclinical models underscores the therapeutic strategy of targeting viral TK to prevent recurrent HSV disease. researchgate.netgrantome.com

Table 1: Preclinical Efficacy of HBPG in Suppressing HSV-1 Reactivation in Mice

| Efficacy Measure | Result | Statistical Significance |

| Presence of Infectious Virus | Less likely in HBPG-treated animals | P < 0.005 |

| Viral DNA in Ganglia | 100-fold reduction in HBPG-treated animals | P < 0.05 |

Therapeutic Potential in Ocular Herpetic Keratitis Models

The therapeutic potential of this compound derivatives extends to the treatment of ocular manifestations of herpes infections, specifically herpetic keratitis. HBPG has been tested in a squirrel monkey model of ocular herpetic keratitis to evaluate its ability to prevent clinical recurrences. nih.gov

In this model, monkeys were infected with HSV-1, leading to the development of dendritic keratitis. nih.gov Subsequent treatment with HBPG was assessed for its impact on the recurrence of the disease. nih.gov While the detailed outcomes of this specific study require further review, related research highlights the promise of TK inhibitors in managing ocular herpes. researchgate.net The rationale for using these inhibitors is that by blocking viral replication, they can minimize the stromal damage and scarring that are common causes of morbidity in HSV keratitis. nih.govmedscape.com

The parent compound HBPG has demonstrated unique activity in mouse models against ocular HSV-2 reactivation. researchgate.net This further supports the exploration of this compound derivatives for ophthalmic antiviral therapy.

Mechanistic Links between Viral Enzyme Inhibition and Antiviral Outcomes

The primary mechanism by which this compound derivatives exert their antiviral effects is through the potent and selective inhibition of herpes simplex virus thymidine kinase (HSV TK). nih.govdrugbank.comunipv.eu This enzyme is critical for the virus as it phosphorylates thymidine to generate dTMP, a necessary precursor for viral DNA synthesis. drugbank.com By inhibiting HSV TK, these compounds effectively halt viral replication. patsnap.comwikipedia.org

Interestingly, while HBPG is a potent inhibitor of HSV TK, it is also an efficient substrate for the enzyme, being phosphorylated at a rate comparable to the natural substrate, thymidine. nih.govjmolbiochem.com This is a notable difference from other acyclonucleoside antivirals like acyclovir (B1169) (ACV), which are poor substrates for HSV TK. nih.gov

Research into Potential Antineoplastic Activities

The role of thymidine kinase in cellular proliferation has led to investigations into the potential of this compound derivatives as antineoplastic agents. This research is still in an exploratory phase but is grounded in the established importance of TK in cancer biology.

Targeting Cellular Thymidine Kinase in Cancer Pathways

Thymidine kinase 1 (TK1) is a crucial enzyme in DNA synthesis and repair, and its activity is tightly regulated with the cell cycle, peaking during the S phase. patsnap.comdermatoljournal.com In many types of cancer, TK1 is significantly upregulated, which is directly correlated with the rapid proliferation of cancer cells. patsnap.comdermatoljournal.com This upregulation makes TK1 a significant biomarker for cancer presence and stage, and an attractive target for therapeutic intervention. dermatoljournal.com

Inhibiting TK1 can disrupt DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells. patsnap.com This principle forms the basis for exploring thymidine kinase inhibitors, including this compound derivatives, as potential anticancer drugs. patsnap.comontosight.ai The selective targeting of highly proliferative cancer cells while sparing normal, less rapidly dividing cells is a key goal of this therapeutic strategy. patsnap.com

Exploratory Studies of this compound Analogs in Oncology

While direct studies on the antineoplastic activity of this compound itself are not extensively documented in the provided search results, the broader class of purine (B94841) analogs has a well-established history in cancer therapy. researchgate.netfrontiersin.org Purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell proliferation. researchgate.netfrontiersin.org

The investigation into this compound analogs in oncology is a logical extension of their known inhibitory effects on thymidine kinase. ontosight.ai Research into similar compounds suggests potential pathways for their anticancer effects, which could include inducing apoptosis (programmed cell death) or modulating the immune system's response to tumors. nih.govmdpi.com The development of novel purine nucleoside analogs continues to be an active area of research for treating both hematological malignancies and solid tumors. researchgate.netnih.gov Further exploratory studies are necessary to determine the specific efficacy and mechanisms of this compound analogs in various cancer models.

Investigation of Immunomodulatory Effects

The investigation into the immunomodulatory effects of this compound and its derivatives is an emerging area of research. Immunomodulators are substances that can stimulate, suppress, or modulate the immune system, encompassing both innate and adaptive immunity. researchgate.net These agents can be deployed as immunostimulants to counteract the side effects of immunosuppressive drugs. mdpi.com Research into compounds structurally related to this compound, such as its derivatives, suggests potential activities in this domain.

For instance, 9-(4-Hydroxybutyl)-N2-Phenylguanine (HBPG), a compound featuring a purine backbone similar to this compound, has been identified as a candidate for possessing immunomodulatory effects. ontosight.ai The specific functional groups attached to the purine nucleus, including the phenylamino (B1219803) group, are key to its potential interactions with biological targets. ontosight.ai While direct studies on this compound are limited, the exploration of such derivatives is driven by the possibility that modifications to the purine structure can lead to compounds that modulate cellular proliferation pathways and other biological processes. ontosight.aiontosight.ai The general class of polyphenols, which share the characteristic of a phenyl group, has been noted to regulate innate and adaptive immunity and may counteract cytotoxicity through their immunomodulatory properties. mdpi.com

Table 1: Investigated Biological Activities of Phenylated Guanine (B1146940) Derivatives

| Compound Derivative | Potential Biological Activity | Key Structural Feature | Reference |

|---|---|---|---|

| 9-(4-Hydroxybutyl)-N2-Phenylguanine (HBPG) | Antiviral, Anticancer, Immunomodulatory | Purine backbone with hydroxybutyl chain and phenylamino group | ontosight.ai |

| 8-Phenylguanosine | Antiviral, Anticancer, Modulator of cellular signaling | Phenyl group at the 8-position of the guanine base | ontosight.ai |

The Role of Phenylated Guanine Analogs as Nucleic Acid Modulators

Phenylated guanine analogs are recognized for their significant role as modulators of nucleic acid structure and function. The introduction of a phenyl group into the guanine structure can substantially alter the molecule's chemical and biological properties, including its stability, solubility, and interactions with biomolecules. ontosight.ai These modifications can influence base-pairing properties and stacking interactions, affecting how the nucleoside is incorporated into DNA or RNA and recognized by enzymes. ontosight.ai

One key mechanism of modulation is through intercalation. For example, a synthetic nucleic acid analog known as para-twisted intercalating nucleic acid (para-TINA), which contains a phenyl ring, has been shown to intercalate between consecutive base triads in a DNA triplex. nih.gov The structural analysis revealed that the phenyl ring intercalates between flanking guanine bases. nih.gov This interaction results in significant thermal stabilization of the structure, as evidenced by a notable increase in the melting temperature (ΔTM). nih.gov

Table 2: Effect of Phenyl-Containing Analog on DNA Triplex Stability

| Analog | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| para-TINA ((R)-1-O-[4-(1-pyrenylethynyl)phenylmethyl]glycerol) | Intercalation of the phenyl ring between guanine bases | High thermal stabilization (ΔTM = 9ºC) | nih.gov |

Furthermore, phenylated guanine analogs can act as modulators by mimicking natural base pairs. Nucleoside analogs with a simplified stacking moiety, such as a phenyl group, can serve as structural analogs of Watson-Crick base pairs. researchgate.net These mimics are valuable tools for studying the mechanisms of base stacking and the flipping of bases out of a nucleic acid duplex. researchgate.net

Phenylated guanine analogs also play a crucial role in modulating translation processes by interacting with key proteins. N2-modified guanosine (B1672433) analogs containing a phenyl ring have been studied as inhibitors of cap-dependent translation. mdpi.com These compounds compete with the natural mRNA 5' cap structure for binding to the eukaryotic initiation factor 4E (eIF4E). Certain N7-benzylated guanosine monophosphates (bn7GMP) have demonstrated significantly stronger inhibitory properties compared to 7-methylguanosine-5'-monophosphate (m7GMP). mdpi.com Studies have shown that bn7GMP can have inhibitory properties approximately three to eight times stronger than m7GMP, highlighting the impact of the phenyl-containing benzyl (B1604629) group on binding affinity and translational inhibition. mdpi.com

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Conformational Analysis and Steric Effects on Enzyme Binding Affinity

The interaction between a ligand like 9-phenylguanine and its target enzyme is a dynamic process influenced by the conformational flexibility of both molecules. The phenyl group at the N9 position introduces significant steric bulk compared to the hydrogen atom in guanine (B1146940). The orientation of this phenyl ring relative to the purine (B94841) core is a critical determinant of binding affinity.

The binding of a ligand to an enzyme can occur through mechanisms like "induced fit," where the enzyme changes conformation upon ligand binding, or "conformational selection," where the enzyme exists in an equilibrium of different conformations and the ligand selectively binds to a compatible one. nih.gov In the case of this compound, the size and shape of the enzyme's binding pocket dictate the allowable conformations of the phenyl group. If the binding site is too constrained, it can lead to steric hindrance, resulting in unstable interactions and reduced enzyme affinity or activity. nih.gov

Electronic and Hydrophobic Contributions to Receptor Recognition

The electronic nature of the phenyl ring also plays a crucial role. Cation/π interactions, where a positively charged group on the receptor interacts with the electron-rich face of the phenyl ring, are common in biological systems. nih.gov The electrostatic potential above the ring, which governs these interactions, is influenced by substituents on the phenyl group. Interestingly, these substituent effects are primarily due to direct, through-space electrostatic interactions rather than polarization of the entire π-system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR models can be developed to predict their inhibitory efficacy against target enzymes. dtic.mil

These models translate the structural features of the molecules, such as steric, electronic, and hydrophobic properties, into numerical descriptors. A mathematical model is then created that links these descriptors to the observed biological activity. For instance, a QSAR study on 9-phenylguanines might use descriptors like:

Steric parameters (e.g., molar refractivity) to quantify the size of substituents on the phenyl ring.

Electronic parameters (e.g., Hammett constants) to describe the electron-donating or -withdrawing nature of substituents.

Hydrophobic parameters (e.g., LogP) to measure the lipophilicity of the molecule.

The resulting QSAR equation can help in understanding which properties are most important for activity and can be used to predict the efficacy of novel, unsynthesized analogs. This predictive power allows for the rational design of more potent compounds while minimizing the need for extensive synthesis and screening. dtic.mil Databases like the Therapeutic Target Database may contain information on this compound analogs, such as 9-(4-hydroxybutyl)-N2-phenylguanine, which can be used to build and refine such predictive models. idrblab.net

Table 1: Key Parameters in QSAR Modeling of this compound Analogs

| Parameter Type | Example Descriptor | Property Measured | Impact on Efficacy Prediction |

|---|---|---|---|

| Steric | Molar Refractivity | Molecular volume and polarizability | Predicts how the size and shape of the molecule fit into the enzyme's active site. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents | Predicts the strength of electronic interactions (e.g., cation/π) with the receptor. |

| Hydrophobic | LogP | Lipid/water partition coefficient | Predicts how well the molecule interacts with hydrophobic pockets in the target and its ability to cross membranes. |

Modulation of Absorption and Distribution via Structural Modification

The journey of a drug to its target is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. cambridgemedchemconsulting.com The inherent structure of this compound, with its polar guanine head and nonpolar phenyl tail, presents opportunities for modification to optimize its pharmacokinetic profile.

Absorption: For a drug to be absorbed, it must cross biological membranes. ukzn.ac.za This process is influenced by properties like solubility and permeability. numberanalytics.com The lipophilicity introduced by the phenyl group can enhance membrane permeability compared to guanine alone. However, poor aqueous solubility can hinder absorption. bioline.org.br Structural modifications can be employed to strike a balance. For example, adding small polar groups (like a hydroxyl group) to the phenyl ring or to an alkyl chain attached to the guanine base, as seen in 9-(4-hydroxybutyl)-n2-phenylguanine, can improve solubility without drastically reducing the necessary lipophilicity for membrane passage. numberanalytics.comuni.lu This is a common strategy to enhance the absorption of a compound. nih.gov

Distribution: Once in the bloodstream, a drug is distributed throughout the body. nih.gov Distribution is affected by factors such as plasma protein binding and the ability to penetrate different tissues. Highly lipophilic compounds tend to have wider distribution into fatty tissues and may cross the blood-brain barrier, whereas more hydrophilic compounds are often confined to the bloodstream and extracellular fluid. nih.gov By modifying the structure of this compound, its distribution can be tailored. For instance, increasing lipophilicity might enhance its penetration into specific tissues, while adding polar functionalities could limit its distribution to prevent off-target effects. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool for isolating and quantifying 9-phenylguanine from various sample types. High-performance liquid chromatography (HPLC) is a particularly powerful technique in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and determining its concentration in solutions. ljmu.ac.uktorontech.com The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. torontech.com For compounds like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. ljmu.ac.uk

The purity of a sample is determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the existence of impurities. torontech.com By integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks, a quantitative measure of purity can be obtained. For instance, research has reported the use of reversed-phase HPLC to confirm that the purity of synthesized compounds exceeds 95%. ljmu.ac.uk

For concentration determination, a calibration curve is typically constructed using standards of known this compound concentrations. medicinescience.org The peak areas of the standards are plotted against their respective concentrations, generating a linear relationship. The concentration of an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. medicinescience.org UV detection is commonly used, with the wavelength set to the absorbance maximum of the guanine (B1146940) chromophore to ensure high sensitivity. medicinescience.org

A study focusing on the hydrolysis of aspartame (B1666099) demonstrated the utility of HPLC in quantifying phenylalanine, a product of the hydrolysis. This research highlights how HPLC can be adapted to measure the concentration of specific analytes in a mixture under varying conditions, a principle that is directly applicable to the analysis of this compound. nih.gov

Mass Spectrometry for Structural Confirmation and Biomarker Detection

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the sensitive detection of its related DNA adducts. mdpi.comthermofisher.com This technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. spectroscopyonline.comlcms.cz

High-resolution tandem mass spectrometry (HRMS/MS) offers exceptional sensitivity and specificity for the analysis of DNA adducts, including those related to this compound. sci-hub.se This method allows for the detection of adducts at levels as low as one in 10⁹ to 10¹¹ nucleotides. sci-hub.se In a typical HRMS/MS experiment, the precursor ion corresponding to the protonated DNA adduct is selected and then fragmented to produce characteristic product ions. mdpi.com The high resolution of the mass analyzer allows for the determination of the elemental composition of both the precursor and product ions with high accuracy, typically within 5 ppm, which provides strong evidence for the identity of the adduct. digitellinc.com

The fragmentation pattern observed in the tandem mass spectrum serves as a molecular fingerprint, enabling the unambiguous structural confirmation of the DNA adduct. mdpi.com For instance, the fragmentation of a guanine adduct would be expected to yield a product ion corresponding to the protonated guanine base following the neutral loss of the deoxyribose sugar.

A highly sensitive method combining liquid chromatography, nanoelectrospray ionization (nESI), high-resolution tandem mass spectrometry (HRMS/MS), and parallel reaction monitoring (PRM) has been developed for the analysis of 7-phenylguanine (7-PhG), an isomer of this compound and a known DNA adduct formed from benzene (B151609) exposure. nih.govnih.gov This advanced technique provides exceptional accuracy and precision for quantifying 7-PhG in DNA samples. nih.gov

The method involves several key steps:

Liquid Chromatography (LC): The DNA hydrolysate is first separated using LC to isolate the 7-PhG adduct from other DNA components. nih.gov

Nanoelectrospray Ionization (nESI): The separated components are then ionized using nESI, a soft ionization technique that is well-suited for analyzing biomolecules and minimizes in-source fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS): The ionized molecules are analyzed by a high-resolution mass spectrometer, which can accurately determine their mass-to-charge ratio. nih.gov

Parallel Reaction Monitoring (PRM): In PRM mode, the instrument is set to monitor specific precursor-to-product ion transitions that are characteristic of 7-PhG. This targeted approach significantly enhances the sensitivity and selectivity of the analysis. nih.govfrontiersin.org

This powerful combination of techniques has enabled the detection of 7-PhG at attomole levels, with a detection limit of approximately 8 amol of 7-PhG injected on the column, which corresponds to less than one adduct per 10⁹ nucleotides in a DNA sample. nih.govnih.gov The accuracy and precision of this method have been thoroughly established, making it a valuable tool for studying the role of 7-PhG in benzene-induced carcinogenesis. nih.govnih.gov Research utilizing this method has successfully detected 7-PhG in calf thymus DNA that was reacted with benzene oxide, the reactive metabolite of benzene. nih.govnih.gov

| Parameter | Value | Reference |

| Detection Limit (on-column) | ~8 amol | nih.govnih.gov |

| Detection Limit (in DNA) | < 1 adduct per 10⁹ nucleotides | nih.govnih.gov |

| Accuracy | 105.5% | nih.gov |

| Precision (Average CV) | 2.7% | nih.gov |

High-Resolution Tandem Mass Spectrometry (HRMS/MS) for DNA Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the detailed molecular structure of this compound. rsc.orgnih.gov NMR spectroscopy provides information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and three-dimensional structure. ru.nl

For a molecule like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical shifts (which indicate their electronic environment), and the splitting patterns (which provide information about neighboring protons).

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

Machine learning models are also being developed to aid in the prediction of molecular structures directly from NMR spectra, which could further streamline the process of structure elucidation. chemrxiv.org

Infrared (IR) and Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and vibrational spectroscopy are valuable techniques for identifying the functional groups present in this compound. bellevuecollege.edulibretexts.org These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. surendranatheveningcollege.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These include:

N-H stretching vibrations: Typically observed in the region of 3500-3100 cm⁻¹. The primary and secondary amines in the guanine ring will exhibit characteristic stretches in this region.

C=O stretching vibration: The carbonyl group of the guanine ring will show a strong absorption band, typically in the range of 1750-1650 cm⁻¹.

C=N and C=C stretching vibrations: The double bonds within the purine (B94841) and phenyl rings will give rise to absorptions in the 1650-1450 cm⁻¹ region.

C-N stretching vibrations: These are typically found in the 1350-1000 cm⁻¹ range.

Aromatic C-H stretching and bending vibrations: The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

The region of the IR spectrum from 1200 to 700 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to a particular molecule, providing a molecular fingerprint for identification. libretexts.org By comparing the observed IR spectrum with known data for similar compounds, the presence of these functional groups can be confirmed, thus supporting the structural elucidation of this compound. athabascau.ca

Computational Chemistry and in Silico Approaches

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict how a ligand, such as 9-Phenylguanine, might bind to a protein target and to assess the stability of the resulting complex.

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, this process would involve computationally placing the molecule into the active site of a target protein, such as a kinase, polymerase, or a DNA repair enzyme like O6-methylguanine-DNA methyltransferase (MGMT), which are common targets for guanine (B1146940) analogs. nih.govrsc.orgnih.gov Docking algorithms use scoring functions to rank different binding poses based on estimated binding affinity, typically expressed in kcal/mol. jppres.com A lower score generally indicates a more favorable binding interaction. jppres.com The analysis would identify key interactions, such as hydrogen bonds between the guanine portion of the molecule and amino acid residues, as well as hydrophobic or pi-stacking interactions involving the phenyl ring. researchgate.netacs.org For instance, studies on guanine derivatives binding to the guanine sensing riboswitch show critical hydrogen bonds forming with residues like C74. oup.com

Molecular Dynamics (MD) Simulations Following docking, MD simulations are employed to study the dynamic behavior and stability of the this compound-protein complex over time. nih.gov These simulations model the movements of every atom in the complex and surrounding solvent, providing a more realistic view of the interactions. genominfo.orgmdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial docked positions. A stable RMSD trajectory over the simulation time (e.g., 50-100 nanoseconds) suggests the complex is structurally stable. genominfo.orgrsc.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. genominfo.org

Interaction Energy: Calculating the energy between the ligand and the protein throughout the simulation helps confirm the binding stability. acs.org

Hydrogen Bond Analysis: This analysis tracks the persistence of specific hydrogen bonds identified in the docking pose, confirming their importance for binding. acs.org

In a study on guanosine (B1672433) derivatives targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), MD simulations were crucial for confirming the stability of the top-ranked compounds in the active site. rsc.orgrsc.org A similar approach for this compound would validate its potential as an inhibitor for a given target.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | Predicted free energy of binding from molecular docking. Lower values indicate stronger binding. | Ranks this compound against other potential ligands for a specific protein target. |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues. | Identifies the molecular basis for binding and suggests potential modifications to improve affinity. |

| RMSD (Å) | Root Mean Square Deviation measures the stability of the ligand-protein complex over time in MD simulations. | A stable RMSD would indicate that this compound remains securely in the binding pocket. |

| RMSF (Å) | Root Mean Square Fluctuation measures the flexibility of individual protein residues. | Shows how different parts of the protein adapt to the binding of this compound. |

Quantum Mechanical (QM) and Hybrid QM/MM Methods in Mechanistic Studies

Quantum mechanical (QM) methods are used to study the electronic structure of molecules, enabling the investigation of chemical reactions and properties that classical molecular mechanics cannot describe.

Quantum Mechanical (QM) Studies For this compound, QM calculations, often using Density Functional Theory (DFT), can be applied to:

Determine Tautomeric Stability: Guanine exists in several tautomeric forms (e.g., keto-enol). QM methods can calculate the relative energies of these forms for this compound, which is critical as different tautomers can have different biological activities and hydrogen bonding patterns. researchgate.net

Analyze Electronic Properties: QM can compute properties like molecular electrostatic potential and orbital energies (HOMO/LUMO), which are essential for understanding reactivity and intermolecular interactions. researchgate.netrsc.org

Model Reaction Mechanisms: If this compound is proposed to undergo a chemical reaction (e.g., as a substrate for an enzyme), QM methods can map the entire reaction path, identify the transition state structure, and calculate the activation energy barrier. mdpi.comnih.gov

Studies on 9-substituted guanines have used QM calculations to investigate how substitution affects electronic states and spectroscopic properties. pnas.orgmpg.de

Hybrid QM/MM Methods For reactions occurring within a large system like an enzyme, hybrid QM/Molecular Mechanics (MM) methods are highly effective. researchgate.net In a QM/MM study of this compound interacting with an enzyme, the system would be partitioned:

QM Region: this compound and the key amino acid residues directly involved in the chemical transformation would be treated with a high-level QM method. mdpi.comacs.org

MM Region: The rest of the protein and the surrounding solvent would be treated with a classical MM force field. researchgate.net

This approach balances computational cost with accuracy, allowing for the detailed study of reaction mechanisms, such as phosphoryl or proton transfer, within the complex and dynamic environment of the protein active site. nih.govacs.org QM/MM studies on other purine (B94841) derivatives have successfully characterized interactions with residues in enzyme active sites and elucidated reaction energy profiles. mdpi.comresearchgate.netacs.org

Chemoinformatics and Machine Learning Applications in Toxicity and Efficacy Prediction

Chemoinformatics and machine learning (ML) are transforming drug discovery by building predictive models from large chemical and biological datasets. mdpi.com These tools can be used to forecast the potential toxicity and efficacy of compounds like this compound.

The general workflow involves:

Data Collection: Assembling a dataset of compounds, including guanine analogs, with known experimental data on toxicity (e.g., hepatotoxicity, cardiotoxicity) or efficacy (e.g., IC50 values against a target). d-nb.infomdpi.com

Molecular Descriptors and Fingerprints: Each molecule in the dataset, including this compound, is converted into a numerical representation. This is done by calculating molecular descriptors (e.g., molecular weight, logP, topological polar surface area) or generating molecular fingerprints (bit strings representing structural features). mdpi.comd-nb.infomdpi.com

Model Training: An ML algorithm—such as Random Forest (RF), Support Vector Machines (SVM), or Artificial Neural Networks (ANN)—is trained on the dataset to learn the relationship between the molecular features and the biological outcome. mdpi.comd-nb.infogjesm.net

Prediction: Once trained and validated, the model can predict the toxicity or efficacy of new or untested compounds like this compound.

For instance, ML models have been successfully developed to predict the anti-HIV activity of purine nucleoside analogs with high accuracy. d-nb.info Similarly, researchers use ML to predict various toxicity endpoints, reducing the need for costly and time-consuming traditional assays. mdpi.comresearchgate.net Such models could classify this compound as potentially toxic or non-toxic based on its structural similarity to compounds in the training data.

Predictive Modeling for Drug Discovery and Optimization

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug discovery used to guide the optimization of lead compounds. nih.govnih.gov

3D-QSAR and Pharmacophore Modeling For a series of guanine analogs with known inhibitory activity against a target, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built. nih.govnih.gov This process involves:

Aligning the set of molecules, including this compound.

Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around each molecule.

Correlating these fields with the observed biological activity to generate a predictive model.

The resulting 3D-QSAR model produces contour maps that visualize which regions around the molecule are sensitive to modification. For this compound, these maps could indicate that adding a bulky group to a specific position on the phenyl ring might enhance activity, or that an electron-withdrawing group is unfavorable. nih.govnih.gov Such insights are invaluable for rationally designing new derivatives with improved potency. Successful 3D-QSAR models have been developed for guanine derivatives as MGMT inhibitors, providing clear guidance for designing novel compounds. nih.govnih.govresearchgate.net

These predictive models, combined with the docking and simulation approaches described earlier, form a powerful in silico pipeline to accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold. researchgate.net

Future Research Directions and Translational Applications

Rational Design and Synthesis of Next-Generation 9-Phenylguanine Therapeutics

The rational design of novel therapeutics is a cornerstone of modern drug development, aiming to optimize efficacy and specificity. nih.govresearchgate.net For this compound, the 9-phenyl group has been identified as a key feature, providing a significant increase in binding affinity compared to simpler alkyl substitutions, an effect attributed to hydrophobic interactions adjacent to the enzyme active site. annualreviews.org This foundational knowledge serves as a springboard for the design of new analogues. Future efforts will focus on the strategic modification of the phenyl ring and the purine (B94841) core to enhance therapeutic properties.

The synthesis of these next-generation compounds will leverage established and emerging chemical methods. Copper-mediated N-arylation of purines with various arylboronic acids has proven to be an efficient and highly regioselective method for creating 9-arylpurine scaffolds. researchgate.net This allows for the introduction of a wide array of substituents on the phenyl ring.

Future research will likely involve:

Structure-Based Design: Utilizing high-resolution crystal structures of this compound in complex with its targets to guide the design of new derivatives with improved binding affinity and selectivity.

Introduction of Functional Groups: Systematically adding functional groups to the phenyl moiety to explore new interactions with target proteins. For instance, adding groups capable of forming covalent bonds could lead to the development of highly potent, irreversible inhibitors. annualreviews.org

Conformational Locking: Synthesizing analogues with restricted conformations to lock the molecule into its most active binding pose, potentially increasing potency and reducing off-target effects. nih.gov

The goal of this research is to generate a library of novel this compound derivatives with a spectrum of activities, providing a rich pool of candidates for further development.

Comprehensive Elucidation of Off-Target Interactions and Selectivity Profiles

A critical aspect of translating any compound into a therapeutic is a thorough understanding of its selectivity. While this compound has known targets, such as guanine (B1146940) deaminase, a comprehensive profile of its interactions with other proteins is essential. annualreviews.org Similar purine-based compounds have been shown to interact with a wide range of proteins, particularly kinases. whiterose.ac.uknih.gov Therefore, a key future direction is to systematically screen this compound and its next-generation analogues against broad panels of proteins to identify any unintended "off-target" interactions.

This can be achieved through a combination of experimental and computational approaches:

Kinase Profiling: Screening compounds against a large panel of human kinases is a standard method to assess selectivity, as many small molecule inhibitors inadvertently target these enzymes. whiterose.ac.uk Studies on other purine derivatives have revealed that even minor structural changes can dramatically alter the selectivity profile, highlighting the importance of this analysis for each new analogue. nih.gov

Computational Off-Target Prediction: In silico methods are increasingly used to predict potential off-target interactions. frontiersin.org These approaches use algorithms that compare the structure of the drug molecule or the binding site of its primary target to databases of other proteins. frontiersin.orgnih.gov This can preemptively identify potential liabilities and guide experimental screening.

Polypharmacology Analysis: Recognizing that interactions with multiple targets can sometimes be beneficial, a systems-level analysis of all interactions (polypharmacology) can provide a more complete picture of a drug's ultimate biological effect. nih.gov

By comprehensively mapping the selectivity profile, researchers can better predict potential side effects and identify the most promising candidates with the highest specificity for their intended target. plos.org

Integration of Multi-Omics Data with Computational Predictions for Systems Biology Insights

To fully grasp the biological impact of this compound, future research must move beyond single-target analysis and adopt a systems-level perspective. wikipedia.org Systems biology combines high-throughput experimental data with computational modeling to understand the complex interplay of molecules within a biological network. wikipedia.orgseva-plasmids.com By integrating multi-omics data, researchers can build predictive models of how this compound affects cellular systems as a whole. nih.gov

This integrative approach would involve:

Multi-Omics Profiling: Treating cells or organisms with this compound and subsequently analyzing changes across multiple molecular layers, including the genome (genomics), transcriptome (RNA), proteome (proteins), and metabolome (metabolites). embopress.org

Computational Modeling: Using the collected multi-omics data to construct and refine computational models of cellular networks. frontiersin.orgfrontiersin.org These models can simulate the effects of the drug, helping to identify the key pathways it modulates and predict its broader physiological impact. nih.gov

Biomarker Discovery: Analyzing omics data can lead to the discovery of biomarkers that predict a patient's response to a this compound therapeutic, paving the way for personalized medicine. nih.gov

This systems biology approach offers a holistic view of drug action, moving from a single target to a network-wide understanding. nih.gov It holds the potential to uncover novel mechanisms of action, identify synergistic drug combinations, and provide a deeper, more predictive insight into the therapeutic potential of the this compound scaffold. nih.gov

Q & A

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

- Methodological Answer : Apply the PICO framework :

- Population : Target enzyme/system (e.g., xanthine oxidase).

- Intervention : this compound concentration/derivatives.

- Comparison : Existing inhibitors (e.g., allopurinol).

- Outcome : IC₅₀, binding kinetics, or cellular efficacy.

Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Presentation and Analysis Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.